2-Amino-4-chloro-5-fluorobenzaldehyde

Vue d'ensemble

Description

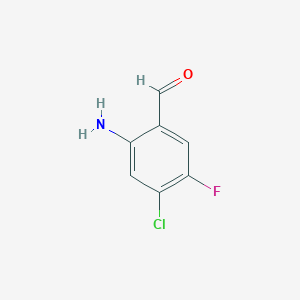

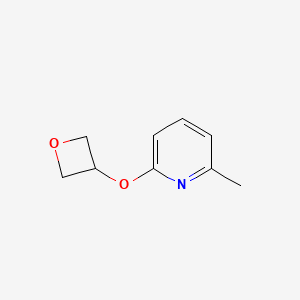

2-Amino-4-chloro-5-fluorobenzaldehyde is a chemical compound with the CAS Number: 1602624-87-2 . It has a molecular weight of 173.57 . The compound is a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-5-chloro-4-fluorobenzaldehyde . The InChI code for this compound is 1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 .Physical And Chemical Properties Analysis

2-Amino-4-chloro-5-fluorobenzaldehyde is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .Applications De Recherche Scientifique

Chemical Properties and Identification

“2-Amino-4-chloro-5-fluorobenzaldehyde” is a chemical compound with the CAS Number: 184844-05-1. It has a molecular weight of 173.57 and its linear formula is C7H5ClFNO . It usually appears as a pale-yellow to yellow-brown solid .

Safety and Handling

This compound has certain hazards associated with it. It is classified as having acute toxicity, both dermal and inhalation, and is also harmful if swallowed . Therefore, proper safety measures should be taken while handling this compound .

Use in Synthesis

One of the main applications of “2-Amino-4-chloro-5-fluorobenzaldehyde” is in the synthesis of other compounds. For example, it may be used in the synthesis of substituted α-cyanocinnamic acid, via Knoevenagel condensation reaction .

Use in Simulation Visualizations

This compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc. to produce impressive simulation visualizations .

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H312, H332 which indicate that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280 which advises wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Similar compounds, such as fluorobenzaldehydes, are known to be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to exhibit antimicrobial properties .

Mode of Action

It is known that the compound can participate in condensation reactions to form schiff base compounds . These reactions involve the aldehyde group of the 2-Amino-4-chloro-5-fluorobenzaldehyde molecule interacting with a primary amine to form a Schiff base .

Biochemical Pathways

The formation of schiff base compounds can influence various biochemical pathways, depending on the specific nature of the schiff base and its targets .

Pharmacokinetics

The compound’s physical form is described as a light yellow to yellow powder or crystals . This suggests that it may have solid-state properties that could influence its bioavailability.

Result of Action

The formation of schiff base compounds can lead to various effects, depending on the specific targets of these compounds .

Propriétés

IUPAC Name |

2-amino-4-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXICUUMWAHBIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-5-fluorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)

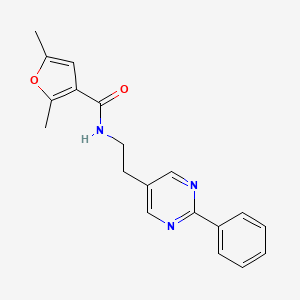

![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)

![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)